

Application Notes and Protocols: Antimicrobial Activity of 2-Hydrazino-4-methylquinoline Derivatives

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Compound of Interest

Compound Name: **2-Hydrazino-4-methylquinoline**

Cat. No.: **B188251**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial activity of **2-hydrazino-4-methylquinoline** derivatives. It includes a summary of their efficacy against various microbial strains, detailed protocols for their synthesis and antimicrobial evaluation, and visualizations of experimental workflows and potential mechanisms of action.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a hydrazino or hydrazone moiety at the 2-position of the quinoline ring, particularly with a methyl group at the 4-position, has been shown to be a promising strategy for the development of novel antimicrobial agents. These derivatives have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. This document outlines the key findings and methodologies for researchers interested in exploring this chemical space for antimicrobial drug discovery.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of **2-hydrazino-4-methylquinoline** derivatives and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

The following tables summarize the reported MIC values for various derivatives against a panel of pathogenic microorganisms.

Table 1: Antibacterial Activity of Quinoline Derivatives (µg/mL)

Compound/ Derivative	Staphyloco- ccus aureus	Bacillus subtilis	Escherichia coli	Pseudomon- as aeruginosa	Reference
Quinolone coupled hybrid 5d		0.125 - 8	-	0.125 - 8	0.125 - 8 [1][2]
Novel Quinoline Derivative 2	-	1.56	-	-	[3][4]
Novel Quinoline Derivative 6	-	-	-	-	[3][4]
Quinoline- based heterocyclic derivatives	Moderate Activity	Moderate Activity	Moderate Activity	Moderate Activity	[5]
Quinoline- sulfonamide hybrid QS-3	-	-	128	64	[6]
Quinoxalin- 2(1H)-one derivative 4a	0.97 - 62.5	0.97 - 62.5	0.97 - 62.5	0.97 - 62.5	[7]
Quinolyl hydrazone 18j	6.25 - 100	6.25 - 100	6.25 - 100	6.25 - 100	[8]

Note: A dash (-) indicates that data was not reported for that specific strain.

Table 2: Antifungal Activity of Quinoline Derivatives (µg/mL)

Compound/ Derivative	Candida albicans	Aspergillus niger	Aspergillus flavus	Fusarium oxysporum	Reference
Novel Quinoline Derivative 6	Potentially Active	Potentially Active	Potentially Active	Potentially Active	[4]
Quinoxalin- 2(1H)-one derivative 4a	0.97 - 62.5	-	-	0.97 - 62.5	[7]

Note: A dash (-) indicates that data was not reported for that specific strain.

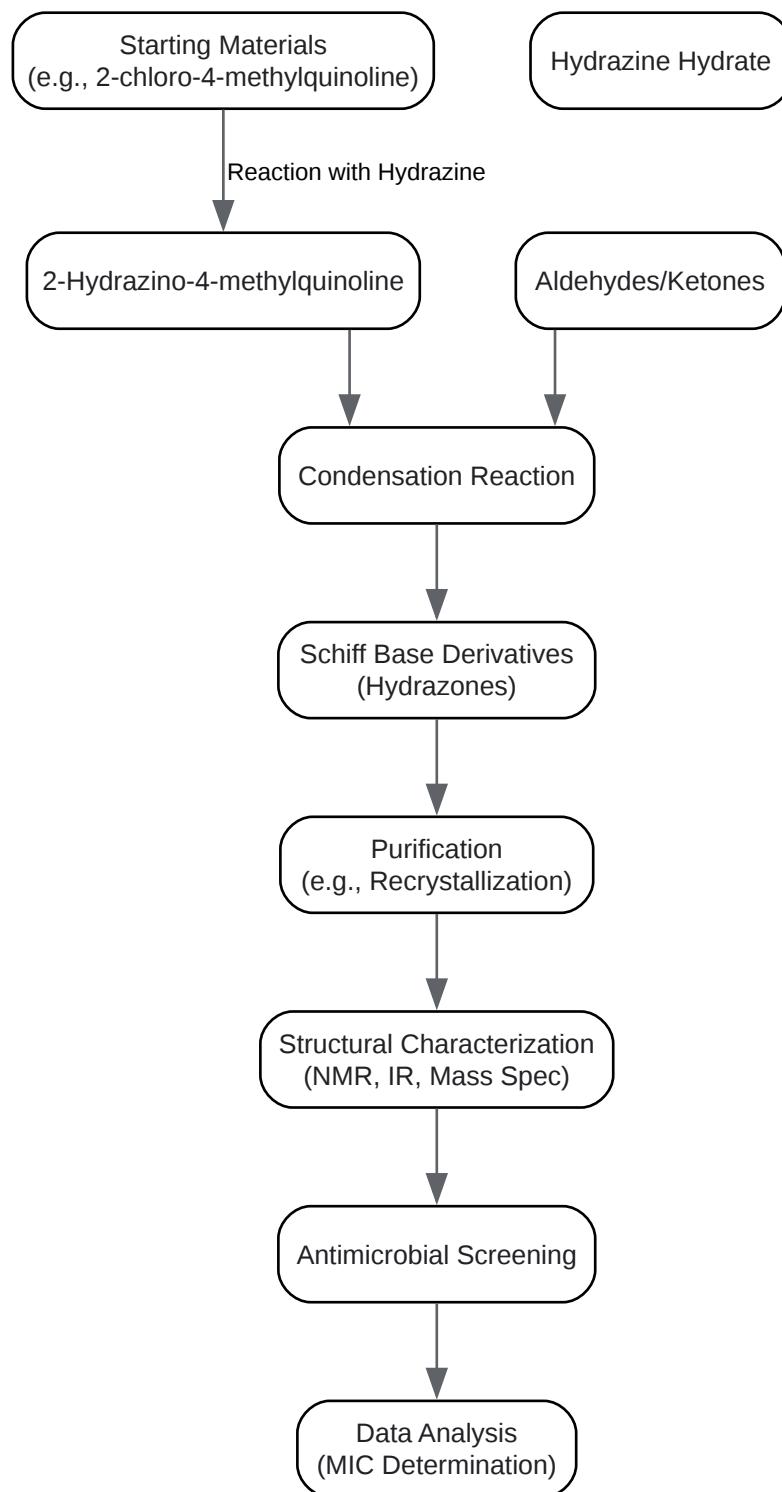
Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of **2-hydrazino-4-methylquinoline** derivatives.

General Synthesis Protocol for 2-Hydrazino-4-methylquinoline Derivatives

The synthesis of **2-hydrazino-4-methylquinoline** often serves as a key intermediate for the preparation of a variety of hydrazone derivatives.

Workflow for Synthesis and Screening

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Caption: General workflow for the synthesis and antimicrobial screening of **2-hydrazino-4-methylquinoline** derivatives.

Materials:

- 2-Chloro-4-methylquinoline
- Hydrazine hydrate (80-99%)
- Ethanol or other suitable solvent
- Appropriate aromatic or heterocyclic aldehydes/ketones
- Glacial acetic acid (catalyst)
- Reflux apparatus
- Thin Layer Chromatography (TLC) plates
- Filtration apparatus
- Recrystallization solvents

Procedure:

- **Synthesis of 2-Hydrazino-4-methylquinoline:**
 - Dissolve 2-chloro-4-methylquinoline in a suitable solvent like ethanol.
 - Add an excess of hydrazine hydrate to the solution.
 - Reflux the reaction mixture for a specified time (typically 3-6 hours), monitoring the reaction progress using TLC.
 - After completion, cool the reaction mixture to room temperature.
 - The resulting precipitate of **2-hydrazino-4-methylquinoline** is collected by filtration, washed with cold ethanol, and dried.
- **Synthesis of Hydrazone Derivatives:**
 - Dissolve the synthesized **2-hydrazino-4-methylquinoline** in ethanol.

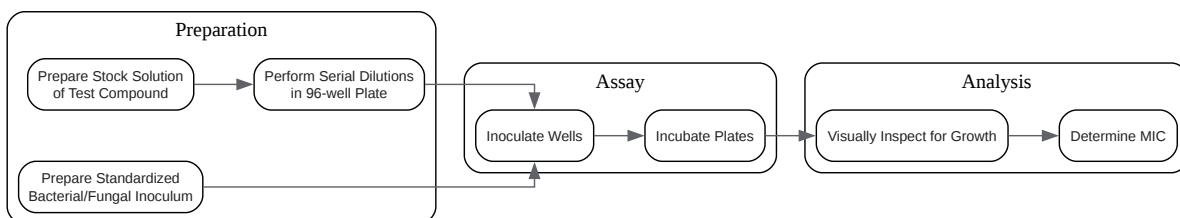
- Add an equimolar amount of the desired aldehyde or ketone.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 3-8 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.

- Characterization:
 - The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

- Synthesized **2-hydrazino-4-methylquinoline** derivatives
- Dimethyl sulfoxide (DMSO)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213, *Escherichia coli* ATCC 25922)
- Fungal strains (e.g., *Candida albicans* ATCC 10231)
- Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B) as positive controls
- Spectrophotometer or microplate reader
- Incubator

Procedure:

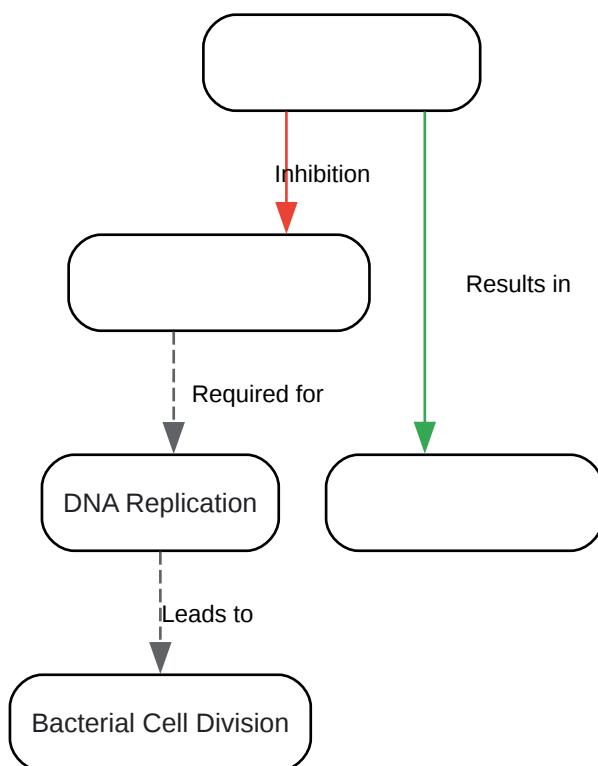
- Preparation of Test Compounds:
 - Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
- Preparation of Microtiter Plates:
 - Add 100 µL of sterile broth to all wells of a 96-well plate.
 - Add 100 µL of the stock solution of the test compound to the first well of a row.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
- Preparation of Inoculum:
 - Grow the microbial cultures overnight in their respective broths.

- Dilute the cultures to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with 10 μL of the standardized microbial suspension.
 - Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
 - Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Potential Mechanism of Action

Several studies suggest that quinoline-based antimicrobial agents, including hydrazone derivatives, may exert their effects through multiple mechanisms. One of the prominent proposed targets is bacterial DNA gyrase.

Proposed Mechanism of Action: DNA Gyrase Inhibition



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Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase by quinoline derivatives.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and cell division.^{[9][10]} It introduces negative supercoils into the DNA, which is a crucial step in relieving torsional stress during replication. By inhibiting DNA gyrase, **2-hydrazino-4-methylquinoline** derivatives can block DNA synthesis, ultimately leading to bacterial cell death. Molecular docking studies have been employed to predict the binding interactions of these compounds within the active site of DNA gyrase.^{[7][8]}

Other potential mechanisms of action for quinoline derivatives include the inhibition of other essential enzymes like dihydrofolate reductase (DHFR) and disruption of the bacterial cell membrane.^[11] Further research is needed to fully elucidate the precise molecular targets of **2-hydrazino-4-methylquinoline** derivatives.

Conclusion

2-Hydrazino-4-methylquinoline derivatives represent a promising class of compounds for the development of new antimicrobial agents. Their straightforward synthesis, coupled with their significant in vitro activity against a range of pathogens, makes them attractive candidates for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, evaluation, and mechanistic understanding of these compounds in the ongoing search for novel therapies to combat infectious diseases.

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